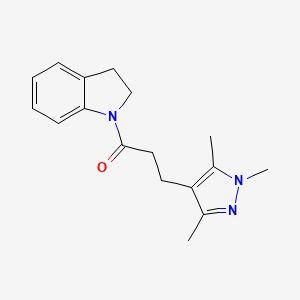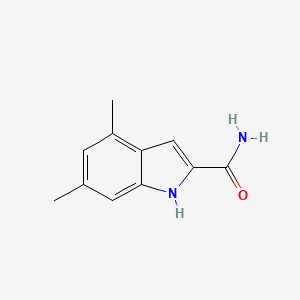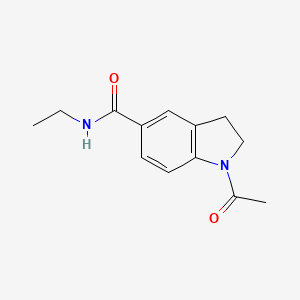
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his colleagues at Clemson University. Since then, JWH-018 has been extensively studied for its potential therapeutic uses and its effects on the human body.
Mécanisme D'action
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, appetite, and mood. When 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide can reduce pain and anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is that it has been shown to have some toxicity in animal models, particularly at high doses. This means that caution must be taken when using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments.
Orientations Futures
There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide. Some possible areas of study include:
1. Investigating the potential therapeutic uses of 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in humans, particularly in the treatment of chronic pain and anxiety disorders.
2. Studying the mechanisms by which 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide exerts its biochemical and physiological effects, with the goal of identifying new drug targets.
3. Developing new synthetic cannabinoids that have improved therapeutic potential and reduced toxicity compared to 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide.
4. Investigating the potential interactions between 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide and other drugs, particularly those that are commonly used in combination with cannabinoids.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses and its effects on the human body. While there are some limitations to its use in lab experiments, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide remains a valuable tool for investigating the role of the CB1 receptor in various physiological processes. There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, and continued study of this compound may lead to new insights into the treatment of a variety of medical conditions.
Méthodes De Synthèse
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is synthesized by reacting 1-pentylindole with naphthalene-1-yl(1-pentyl-1H-indol-3-yl)methanone in the presence of a Lewis acid catalyst. This method yields 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide as a white crystalline powder, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been used in numerous scientific studies to investigate its potential therapeutic uses. Some of the areas of research include pain management, anxiety disorders, and cancer treatment. 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory properties, which may make it useful in treating chronic pain. Additionally, 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been found to have anxiolytic effects, which could be beneficial in treating anxiety disorders.
Propriétés
IUPAC Name |
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-6-13(7-5-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h8-10,13H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTILNKBWSGZNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)





![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)

![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
